molecular formula C6H12ClN3 B581376 4-Amino-1,3,5-trimethylpyrazole hydrochloride CAS No. 1185303-62-1

4-Amino-1,3,5-trimethylpyrazole hydrochloride

Cat. No. B581376
CAS RN: 1185303-62-1
M. Wt: 161.633
InChI Key: XGLDZIPBMAPGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a member of pyrazoles . It is a chemical compound with the linear formula C6H12ClN3 .


Synthesis Analysis

The synthesis of this compound is achieved via a three-step sequence from methyl hydrazine and technical grade acetaldehyde dimethylacetal .


Molecular Structure Analysis

The molecular formula of this compound is C6H12ClN3 . The molecular weight is 125.175 g/mol .


Chemical Reactions Analysis

Amino-Pyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .


Physical And Chemical Properties Analysis

The melting point of this compound is 96 °C and the boiling point is 236℃ . The density is 1.13 .

Scientific Research Applications

Chemical Structure and Tautomerism

The study of the structure of pyrazole derivatives, including 4-amino-1,3,5-trimethylpyrazole, reveals insights into tautomerism and protonation behaviors. For instance, 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride exhibit a mixture of amino/nitroso tautomers rather than the anticipated imino/oxime forms. This structural characterization, including NH...O=N hydrogen bonding, provides foundational knowledge for further chemical and pharmaceutical research (Holschbach et al., 2003).

Antinociceptive and Antimicrobial Activities

The derivatives of 4-amino-1,3,5-trimethylpyrazole have been investigated for their potential antinociceptive and antimicrobial properties. Research into N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives highlights significant antinociceptive activity, comparable to morphine in some cases, suggesting potential for pain management applications. However, these compounds displayed weak antimicrobial activity, indicating a selective efficacy that could be targeted in further drug development (Koçyiğit-Kaymakçıoğlu et al., 2008).

Corrosion Inhibition

Pyrazole derivatives, including those related to 4-amino-1,3,5-trimethylpyrazole, have been evaluated for their corrosion inhibition capabilities, particularly for mild steel in acidic environments. This application is crucial in industrial settings to prevent material degradation. The inhibition efficiency of certain pyrazole compounds has been observed to reach up to 98%, demonstrating their potential as effective corrosion inhibitors and highlighting the versatility of pyrazole derivatives in industrial applications (Bentiss et al., 2009).

Electrosynthesis Applications

The electrosynthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid from 4-formylpyrazoles, including those related to 4-amino-1,3,5-trimethylpyrazole, demonstrates the compound's utility in synthetic chemistry. This method offers a green, efficient pathway for synthesizing pyrazole-derived carboxylic acids, essential intermediates in pharmaceutical and agrochemical product development, showcasing the compound's role in facilitating environmentally friendly chemical syntheses (Lyalin & Petrosyan, 2005).

properties

IUPAC Name

1,3,5-trimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-4-6(7)5(2)9(3)8-4;/h7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDZIPBMAPGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662974
Record name 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185303-62-1
Record name 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.